

# Application Notes and Protocols for Patch Clamp Electrophysiology Studies of Eliapixant

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Eliapixant (BAY 1817080) is a potent and selective antagonist of the P2X3 receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP). P2X3 receptors are predominantly expressed on sensory neurons, including those in the dorsal root ganglia (DRG) and nodose ganglia, where they play a crucial role in nociception and cough reflex pathways.

[1][2] The hypersensitization of these neurons is implicated in various pathological conditions, such as refractory chronic cough, endometriosis, and neuropathic pain.

[3] Eliapixant's high selectivity for homomeric P2X3 over heteromeric P2X2/3 receptors suggests a favorable therapeutic window with a reduced potential for taste-related side effects associated with less selective P2X antagonists.

[2][4]

Patch clamp electrophysiology is the gold-standard technique for characterizing the functional effects of compounds like **eliapixant** on ion channels. This document provides detailed application notes and protocols for investigating the interaction of **eliapixant** with P2X3 receptors using whole-cell patch clamp recordings in both native sensory neurons and heterologous expression systems.

# **Mechanism of Action of Eliapixant**

**Eliapixant** acts as a competitive antagonist at the P2X3 receptor. In the presence of an agonist such as ATP or its stable analog  $\alpha,\beta$ -methylene ATP ( $\alpha,\beta$ -meATP), **eliapixant** binds to the



receptor and prevents its activation, thereby inhibiting the influx of cations (primarily Na<sup>+</sup> and Ca<sup>2+</sup>) that leads to neuronal depolarization and signal propagation. This inhibitory action on sensory neurons forms the basis of its therapeutic potential in conditions driven by neuronal hypersensitivity.

# Signaling Pathway of P2X3 Receptor Activation and Inhibition by Eliapixant



Click to download full resolution via product page

P2X3 receptor signaling and **eliapixant**'s inhibitory action.

# **Quantitative Data Summary**

The following tables summarize the in vitro potency of **eliapixant** on human and rat P2X3 and P2X2/3 receptors as determined by whole-cell patch clamp and fluorescence imaging plate reader (FLIPR) calcium-flux assays.

Table 1: Potency of **Eliapixant** on Human P2X Receptors



| Receptor | Assay Type                | Agonist              | IC50 (nM) | Reference |
|----------|---------------------------|----------------------|-----------|-----------|
| hP2X3    | Whole-Cell Patch<br>Clamp | α,β-meATP (10<br>μM) | 10        |           |
| hP2X2/3  | Whole-Cell Patch<br>Clamp | α,β-meATP (30<br>μΜ) | 129       | _         |
| hP2X3    | FLIPR (Calcium<br>Flux)   | α,β-meATP            | 8         | _         |
| hP2X2/3  | FLIPR (Calcium<br>Flux)   | α,β-meATP            | 163       | _         |
| hP2X1    | FLIPR (Calcium<br>Flux)   | α,β-meATP            | 50,000    | _         |
| hP2X2    | FLIPR (Calcium<br>Flux)   | α,β-meATP            | 33,000    |           |
| hP2X4    | FLIPR (Calcium<br>Flux)   | α,β-meATP            | 50,000    | _         |
| hP2X7    | FLIPR (Calcium<br>Flux)   | α,β-meATP            | 50,000    | _         |

Table 2: Potency of **Eliapixant** on Rat P2X Receptors

| Receptor<br>(Tissue/Cell)       | Assay Type                | Agonist                        | IC50 (nM) | Reference |
|---------------------------------|---------------------------|--------------------------------|-----------|-----------|
| rP2X3 (Dorsal<br>Root Ganglion) | Whole-Cell Patch<br>Clamp | $\alpha$ ,β-meATP (10 $\mu$ M) | ~19       |           |
| rP2X2/3 (Nodose<br>Ganglion)    | Whole-Cell Patch<br>Clamp | α,β-meATP (10<br>μM)           | ~12       |           |
| rP2X3                           | FLIPR (Calcium<br>Flux)   | α,β-meATP                      | 4         |           |
| rP2X2/3                         | FLIPR (Calcium<br>Flux)   | α,β-meATP                      | 23        |           |



# Experimental Protocols Experimental Workflow for Patch Clamp Analysis of Eliapixant



Click to download full resolution via product page

A generalized workflow for patch clamp experiments with **eliapixant**.

#### **Cell Preparation**



#### a) Heterologous Expression System:

- Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently expressing human or rat P2X3 receptors are recommended.
- Culture: Culture cells in DMEM supplemented with 10% fetal bovine serum and appropriate selection antibiotics for stable cell lines. Maintain at 37°C in a 5% CO<sub>2</sub> humidified incubator. Plate cells onto glass coverslips 24-48 hours before recording.

#### b) Native Neurons:

- Tissue: Dorsal root ganglia (DRG) or nodose ganglia from rats.
- Dissociation: Acutely dissociate ganglia using a combination of enzymatic digestion (e.g., collagenase and papain) and mechanical trituration to obtain a single-cell suspension.
- Plating: Plate dissociated neurons on laminin/poly-D-lysine coated glass coverslips and incubate for 2-24 hours before recording.

## **Solutions and Reagents**

Table 3: Composition of Electrophysiology Solutions



| Solution Type                                                           | Component | Concentration (mM) |
|-------------------------------------------------------------------------|-----------|--------------------|
| Extracellular Solution                                                  | NaCl      | 150                |
| KCI                                                                     | 5         |                    |
| CaCl <sub>2</sub>                                                       | 2.5       | _                  |
| MgCl <sub>2</sub>                                                       | 2         | _                  |
| HEPES                                                                   | 10        | _                  |
| D-Glucose                                                               | 10        | _                  |
| pH adjusted to 7.4 with NaOH,<br>Osmolarity ~330 mOsm/L with<br>sucrose |           |                    |
| Intracellular Solution                                                  | KCI       | 140                |
| MgCl <sub>2</sub>                                                       | 2         |                    |
| EGTA                                                                    | 11        | _                  |
| HEPES                                                                   | 10        | _                  |
| ATP-Mg                                                                  | 4         | _                  |
| GTP-Na                                                                  | 0.3       | _                  |
| pH adjusted to 7.2 with KOH,<br>Osmolarity ~310 mOsm/L with<br>sucrose  |           | _                  |

- Agonist:  $\alpha,\beta$ -methylene ATP ( $\alpha,\beta$ -meATP) is a stable P2X3 receptor agonist. Prepare a stock solution in water and dilute to the final concentration in the extracellular solution on the day of the experiment. A concentration of 10  $\mu$ M is often used to elicit robust currents.
- Antagonist: Prepare a stock solution of **eliapixant** in DMSO and dilute to final concentrations in the extracellular solution. The final DMSO concentration should be kept below 0.1%.

### **Whole-Cell Patch Clamp Recording**



- Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 M $\Omega$  when filled with the intracellular solution.
- Seal Formation: Approach a selected cell with the patch pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).
- Whole-Cell Access: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
- Voltage Clamp: Clamp the membrane potential at a holding potential of -60 mV.
- Data Acquisition: Record membrane currents using a patch clamp amplifier and appropriate data acquisition software. Digitize data at 10 kHz and filter at 2 kHz.

#### **Protocol for Determining Eliapixant IC50**

- Baseline Recording: Obtain a stable whole-cell recording. Apply the P2X3 agonist (e.g., 10 μM α,β-meATP) for 2-5 seconds to elicit a baseline inward current. Allow for a washout period of at least 2 minutes between agonist applications to allow for receptor recovery from desensitization.
- **Eliapixant** Application: Perfuse the cell with the first concentration of **eliapixant** for 2-5 minutes to allow for equilibration.
- Test Pulse: While continuing to perfuse with **eliapixant**, co-apply the agonist (at the same concentration and duration as the baseline) and record the resulting current.
- Concentration-Response: Repeat steps 2 and 3 for a range of **eliapixant** concentrations (e.g., from 0.1 nM to 10  $\mu$ M).
- Washout: After testing the highest concentration, wash out **eliapixant** with the control extracellular solution and apply the agonist again to check for reversibility of the block.

#### **Data Analysis**

 Measurement: Measure the peak amplitude of the inward current elicited by the agonist in the absence (I\_control) and presence (I\_eliapixant) of each concentration of eliapixant.



- Percent Inhibition: Calculate the percentage of inhibition for each eliapixant concentration using the following formula: % Inhibition = (1 (I\_eliapixant / I\_control)) \* 100
- IC50 Calculation: Plot the percent inhibition against the logarithm of the **eliapixant** concentration. Fit the data to a four-parameter logistic equation (Hill equation) to determine the IC50 value, which is the concentration of **eliapixant** that produces 50% inhibition of the agonist-evoked current. This can be done using software such as GraphPad Prism.

#### Conclusion

These application notes provide a comprehensive framework for the electrophysiological characterization of **eliapixant**'s effects on P2X3 receptors. The detailed protocols for cell preparation, solution composition, patch clamp recording, and data analysis are intended to facilitate reproducible and high-quality data generation for researchers in academia and the pharmaceutical industry. The provided quantitative data and signaling pathway diagrams offer a valuable resource for understanding the mechanism of action of this promising therapeutic agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of P2X3 receptor-mediated currents by the activation of α2A-adrenergic receptors in rat dorsal root ganglion neurons PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Eliapixant is a selective P2X3 receptor antagonist for the treatment of disorders associated with hypersensitive nerve fibers - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Patch Clamp Electrophysiology Studies of Eliapixant]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b607290#patch-clamp-electrophysiology-with-eliapixant]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com